molecular formula C18H13N3O4 B561979 2,4-Dinitrophenyl diphenylamine CAS No. 68522-81-6

2,4-Dinitrophenyl diphenylamine

Cat. No.: B561979
CAS No.: 68522-81-6
M. Wt: 335.319
InChI Key: MZBPNLJSBDHXTC-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl diphenylamine: is an organic compound with the molecular formula C12H9N3O4 . It is a derivative of aniline, characterized by the presence of two nitro groups at the 2 and 4 positions on the benzene ring and a diphenylamine moiety. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitrophenyl diphenylamine can be synthesized through the condensation of aniline with 1-chloro-2,4-dinitrobenzene. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the reaction proceeds efficiently and safely. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrophenyl diphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dinitrophenyl diphenylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl diphenylamine involves its interaction with molecular targets, primarily through its nitro groups. These interactions can lead to various biochemical effects, including inhibition of specific enzymes or disruption of cellular processes. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 2,4-Dinitrophenyl diphenylamine is unique due to its combination of nitro groups and diphenylamine structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

2,4-dinitro-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-20(23)16-11-12-17(18(13-16)21(24)25)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBPNLJSBDHXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652561
Record name 2,4-Dinitro-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68522-81-6
Record name 2,4-Dinitro-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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